4-Maleylacetoacetate
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Overview
Description
4-maleylacetoacetate is an oxo dicarboxylate. It has a role as a human metabolite. It derives from an oct-2-enedioate. It is a conjugate base of a 4-maleylacetoacetic acid.
Scientific Research Applications
Crystal Structure and Catalytic Promiscuity
The crystal structure of maleylacetoacetate isomerase (MAAI), crucial in the metabolic degradation of phenylalanine and tyrosine, was detailed, highlighting its remarkable catalytic promiscuity. MAAI, part of the glutathione S-transferase (GST) superfamily, performs a range of reactions, including isomerization, oxygenation, and transferase activities. This enzyme's structure provides insights into designing inhibitors for clinical management of diseases like hereditary tyrosinemia type I (Polekhina et al., 2001).
Treatment of Genetic Mitochondrial Diseases
Dichloroacetate (DCA), metabolized by MAAI, has been investigated for treating genetic mitochondrial diseases. It acts on the pyruvate dehydrogenase complex, influencing the enzyme's phosphorylation state. Variants of MAAI differ in their kinetics toward DCA, affecting its biotransformation and associated toxicity. This has implications for therapies targeting PDH deficiency, suggesting a combined approach with DCA and gene therapy might be promising (Stacpoole et al., 2008).
Environmental and Clinical Implications
MAAI's role extends to environmental science and medicine, with DCA serving as both a by-product of water chlorination and a potential therapeutic agent. The enzyme's involvement in DCA metabolism and the accumulation of toxic tyrosine intermediates upon its inactivation by DCA highlights the delicate balance between environmental hazards and therapeutic opportunities. Understanding the toxicokinetics and genetic polymorphisms of GSTz1/MAAI could help mitigate the adverse effects of DCA exposure (Stacpoole, 2010).
Novel Inhibitor Design
Research into designing inhibitors for MAAI aims at treating conditions like tyrosinemia type I. By targeting the enzyme responsible for fumarylacetoacetate formation, new therapeutic avenues are explored. Theoretical compounds designed to competitively inhibit MAAI offer potential for novel treatment strategies, demonstrating the enzyme's significant role in disease management (Zolfaghari, 2017).
Properties
Molecular Formula |
C8H6O6-2 |
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Molecular Weight |
198.13 g/mol |
IUPAC Name |
(Z)-4,6-dioxooct-2-enedioate |
InChI |
InChI=1S/C8H8O6/c9-5(1-2-7(11)12)3-6(10)4-8(13)14/h1-2H,3-4H2,(H,11,12)(H,13,14)/p-2/b2-1- |
InChI Key |
GACSIVHAIFQKTC-UPHRSURJSA-L |
Isomeric SMILES |
C(C(=O)CC(=O)[O-])C(=O)/C=C\C(=O)[O-] |
SMILES |
C(C(=O)CC(=O)[O-])C(=O)C=CC(=O)[O-] |
Canonical SMILES |
C(C(=O)CC(=O)[O-])C(=O)C=CC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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